2-Butoxy-1,4-dichlorobenzene
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Overview
Description
2-Butoxy-1,4-dichlorobenzene is an organic compound that belongs to the class of dichlorobenzenes. It is characterized by the presence of two chlorine atoms and a butoxy group attached to a benzene ring. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-1,4-dichlorobenzene typically involves the chlorination of 1,4-dichlorobenzene followed by the introduction of a butoxy group. One common method is the nucleophilic substitution reaction where 1,4-dichlorobenzene reacts with butanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the chlorination of benzene to produce 1,4-dichlorobenzene, followed by the reaction with butanol under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-1,4-dichlorobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Bases like sodium hydroxide or potassium tert-butoxide are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, less chlorinated benzene derivatives, and various substituted benzene compounds depending on the nucleophile used.
Scientific Research Applications
2-Butoxy-1,4-dichlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its potential effects on biological systems, including its toxicity and metabolic pathways.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butoxy-1,4-dichlorobenzene involves its interaction with cellular components. It can undergo metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to various biological effects. The molecular targets include enzymes involved in detoxification pathways, and the compound can induce oxidative stress and cellular damage.
Comparison with Similar Compounds
Similar Compounds
1,4-Dichlorobenzene: A precursor in the synthesis of 2-Butoxy-1,4-dichlorobenzene.
2-Butoxy-1,3-dichlorobenzene: Similar structure but different positional isomer.
2-Butoxy-1,2-dichlorobenzene: Another positional isomer with different chemical properties.
Uniqueness
This compound is unique due to the presence of the butoxy group, which imparts different chemical reactivity and physical properties compared to its isomers. This makes it suitable for specific industrial applications where other dichlorobenzenes may not be effective.
Properties
IUPAC Name |
2-butoxy-1,4-dichlorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O/c1-2-3-6-13-10-7-8(11)4-5-9(10)12/h4-5,7H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWDBLGZVDBPTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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